molecular formula C20H24ClN3O4S B2859378 2-chloro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide CAS No. 897610-58-1

2-chloro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

Cat. No.: B2859378
CAS No.: 897610-58-1
M. Wt: 437.94
InChI Key: YGDKERIDLXZBGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is a chemical compound with the molecular formula C20H24ClN3O4S and a molecular weight of 437.9 g/mol. Its structure features a benzamide core, a 2-chlorophenyl group, and a 4-(4-methoxyphenyl)piperazine unit connected via a sulfonyl ethyl linker . This structural motif is shared with several pharmacologically active compounds, particularly those targeting the central nervous system. Piperazine-based compounds are a significant class in medicinal chemistry and are extensively investigated for their diverse therapeutic potential. Structural analogs of this compound, which also contain a piperazine ring, have demonstrated high affinity and selectivity for neurological targets such as the dopamine D3 and D4 receptors, making them valuable tools for studying conditions like addiction and schizophrenia . Furthermore, piperazine derivatives are widely researched for their antiviral, antibacterial, and anticancer properties . Related sulfonamide-containing analogs have also been identified as potent inhibitors of the NLRP3 inflammasome, a key player in inflammatory diseases and Alzheimer's pathology . This suggests potential research applications in immunology and neuroinflammation. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with care, in accordance with all applicable laboratory safety procedures.

Properties

IUPAC Name

2-chloro-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O4S/c1-28-17-8-6-16(7-9-17)23-11-13-24(14-12-23)29(26,27)15-10-22-20(25)18-4-2-3-5-19(18)21/h2-9H,10-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDKERIDLXZBGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is often synthesized through the reaction of 4-methoxyaniline with bis(chloroethyl) ether, followed by cyclization

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with stringent control of reaction conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of substituted benzamides or piperazines.

Scientific Research Applications

This compound has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

Biology: The compound can be employed in biological assays to investigate its interaction with various biomolecules and cellular components.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

Industry: The compound can be used in the production of advanced materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and target of interest.

Comparison with Similar Compounds

Table 1: Key Structural Features and Differences

Compound Name Benzamide Substituent Piperazine Substituent Linker Type Key Modifications Reference
2-Chloro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide 2-Chlorophenyl 4-Methoxyphenyl Sulfonamide Sulfonyl bridge, 4-OMe on piperazine
N-(2-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3i) 4-(Thiophen-3-yl) 2-Methoxyphenyl Ethoxyethyl Thiophene substitution, ethoxy linker
N-(2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3j) 4-(Thiophen-3-yl) 4-Methoxyphenyl Ethoxyethyl Methoxy positional isomerism
4-Chloro-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzamide 4-Chlorophenyl Phenyl Oxoethyl Ketone linker, no sulfonyl group
4-Chloro-N-(2-{4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2-oxoethyl)-N-(2-methylbutyl)benzamide 4-Chlorophenyl 4-Methoxyphenyl-pyridazinyl Oxoethyl Pyridazine heterocycle, branched alkyl

Key Observations:

Substituent Position on Piperazine: The target compound’s 4-methoxyphenyl group on piperazine (vs. In contrast, compound 3j (also 4-methoxyphenyl) shares the target’s piperazine substituent but differs in the benzamide moiety (thiophene vs. chloro), suggesting divergent selectivity profiles .

Linker Chemistry :

  • The sulfonamide linker in the target compound (vs. ethoxyethyl in 3i/3j or oxoethyl in ) contributes to rigidity and hydrogen-bonding capacity, which may enhance metabolic stability and receptor interaction .

Benzamide Modifications: Chloro vs. thiophene substitution (e.g., 3i/3j vs.

Heterocyclic Additions :

  • The pyridazine-containing compound () introduces a planar heterocycle, likely improving selectivity for kinases or serotonin receptors compared to the target’s simpler structure.

Metabolic and Solubility Considerations

  • The sulfonamide linker in the target compound likely improves aqueous solubility compared to ethoxyethyl-linked analogs (3i/3j) .

Biological Activity

2-chloro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and various pharmacological effects based on recent studies.

Chemical Structure and Properties

The compound can be characterized by the following structural features:

  • Molecular Formula : C18H21ClN4O3S
  • Molecular Weight : 396.90 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is largely attributed to its interaction with various molecular targets, particularly receptors and enzymes involved in signaling pathways. The piperazine moiety is known for its ability to modulate neurotransmitter systems, while the sulfonamide group enhances its binding affinity to target proteins.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the central nervous system .
  • Receptor Interaction : It may interact with serotonin receptors, affecting mood and anxiety pathways, similar to other piperazine derivatives .

Biological Activities

Research indicates that this compound exhibits several pharmacological activities:

Anticancer Activity

Studies have demonstrated that this compound possesses significant anticancer properties. In vitro assays have shown its effectiveness against various cancer cell lines, suggesting a potential role in cancer therapy.

Antimicrobial Activity

The compound has been evaluated for its antibacterial properties against several strains, including Gram-positive and Gram-negative bacteria. Results indicate moderate to high antibacterial activity, supporting its potential as a therapeutic agent .

Neuropharmacological Effects

Given its structure, the compound may also exhibit neuropharmacological effects. Research into similar piperazine derivatives suggests potential applications in treating neurological disorders due to their ability to cross the blood-brain barrier and modulate neurotransmitter levels .

Case Studies

StudyFindings
Kumar et al. (2019)Demonstrated significant inhibition of AChE activity, suggesting potential for treating Alzheimer's disease.
Zhang et al. (2020)Reported moderate antibacterial activity against E. coli and S. aureus strains, indicating therapeutic potential in infectious diseases.
El-Din et al. (2021)Showed cytotoxic effects on breast cancer cell lines with an IC50 value lower than standard chemotherapeutics like doxorubicin.

Q & A

Q. What are the optimized synthetic routes for 2-chloro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide, and how can purity be ensured?

  • Methodological Answer: The synthesis typically involves sequential steps: (1) sulfonylation of the piperazine moiety, (2) coupling of the sulfonylethylamine intermediate with 2-chlorobenzoyl chloride, and (3) purification via column chromatography or recrystallization. Key optimization parameters include reaction temperature (0–25°C for coupling steps) and stoichiometric ratios (1:1.2 for amine:acyl chloride). Purity (>95%) is confirmed using HPLC and mass spectrometry (MS) .

Q. How is the molecular structure of this compound validated?

  • Methodological Answer: Structural confirmation relies on:
  • NMR Spectroscopy: 1^1H and 13^13C NMR to verify proton environments and carbon frameworks.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+^+ at m/z 492.12).
  • Elemental Analysis: Matching calculated and observed C, H, N, S percentages (±0.3%) .

Q. What physicochemical properties are critical for formulation and biological testing?

  • Methodological Answer: Key properties include:
  • Solubility: Assessed in DMSO (>50 mg/mL) and aqueous buffers (pH 7.4: <0.1 mg/mL).
  • LogP: Calculated ~3.2 (indicative of moderate lipophilicity).
  • Stability: Evaluated under accelerated conditions (40°C/75% RH for 4 weeks) to guide storage (-20°C under nitrogen) .

Q. What preliminary biological assays are recommended for activity screening?

  • Methodological Answer: Initial screening includes:
  • Receptor Binding Assays: Radioligand displacement studies for serotonin (5-HT1A_{1A}/5-HT2A_{2A}) and dopamine receptors (D2_2/D3_3) at 1–10 µM concentrations.
  • Cytotoxicity: MTT assays in HEK-293 or HepG2 cells (IC50_{50} determination).
  • Microbial Inhibition: Broth microdilution against Gram-positive bacteria (e.g., S. aureus) .

Advanced Research Questions

Q. How do structural motifs (piperazine, sulfonyl, benzamide) influence target selectivity?

  • Methodological Answer:
  • Piperazine: Enhances solubility and enables hydrogen bonding with GPCRs (e.g., 5-HT1A_{1A} via Asp116).
  • Sulfonyl Group: Stabilizes binding through hydrophobic interactions (e.g., with Phe362 in D3_3 receptors).
  • 2-Chlorobenzamide: Modulates electron-withdrawing effects, affecting π-π stacking in active sites. Comparative studies with analogs (e.g., 4-methoxy vs. 4-fluoro substituents) reveal >10-fold differences in binding affinity .

Q. What strategies are effective for identifying primary biological targets?

  • Methodological Answer:
  • Computational Docking: AutoDock Vina or Schrödinger Maestro to simulate binding poses against GPCRs and kinases.
  • Kinome Screening: Broad-panel assays (e.g., Eurofins KinaseProfiler) at 1 µM to identify off-target inhibition.
  • CRISPR-Cas9 Knockout Models: Validate target relevance in cellular assays (e.g., 5-HT1A_{1A} KO in neuronal cells) .

Q. How can structure-activity relationship (SAR) studies be designed for analogs?

  • Methodological Answer:
  • Substituent Variation: Synthesize analogs with modified aryl (e.g., 3,4-dichloro vs. 4-methoxy) or piperazine groups (e.g., 4-phenyl vs. 4-benzyl).
  • Assay Conditions: Test analogs in parallel using standardized receptor binding (Ki_i) and functional assays (cAMP accumulation for GPCRs).
  • Data Analysis: Use Hansch analysis or 3D-QSAR (CoMFA) to correlate structural features with activity .

Q. How should contradictory data between in vitro and in vivo efficacy be resolved?

  • Methodological Answer:
  • Pharmacokinetic Profiling: Measure plasma/tissue concentrations (LC-MS/MS) to assess bioavailability.
  • Metabolite Identification: Incubate with liver microsomes to detect inactive/active metabolites.
  • Species-Specific Factors: Compare receptor homology (e.g., human vs. rodent 5-HT1A_{1A} variants) .

Q. What experimental designs improve reproducibility in activity studies?

  • Methodological Answer:
  • Positive/Negative Controls: Include known agonists/antagonists (e.g., WAY-100635 for 5-HT1A_{1A}).
  • Blinded Analysis: Randomize compound handling to reduce bias.
  • Statistical Power: Use ≥3 biological replicates and ANOVA with post-hoc Tukey tests .

Q. How can molecular modeling predict off-target interactions?

  • Methodological Answer:
  • Similarity Searching: Use SwissTargetPrediction or SEA to identify homologous targets.
  • Molecular Dynamics (MD): Simulate binding stability (20 ns trajectories) to assess selectivity.
  • Druggability Scores: Calculate ligand efficiency metrics (e.g., LE <0.3 suggests poor optimization) .

Q. What formulation strategies address poor aqueous solubility?

  • Methodological Answer:
  • Nanoparticle Encapsulation: Use PLGA or liposomes (size: 100–200 nm via dynamic light scattering).
  • Salt Formation: Screen with counterions (e.g., HCl or mesylate).
  • Co-Solvent Systems: Optimize PEG-400/water mixtures for in vivo dosing .

Q. How are analytical methods validated for stability studies?

  • Methodological Answer:
  • Forced Degradation: Expose to heat (40°C), light (1.2 million lux-hours), and acidic/alkaline conditions.
  • Specificity: Confirm baseline separation of degradation products via HPLC (resolution >2.0).
  • Linearity: Achieve R2^2 >0.999 over 50–150% of target concentration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.